molecular formula C15H12O5 B6401089 2-(3-Carboxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 860589-09-9

2-(3-Carboxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6401089
CAS RN: 860589-09-9
M. Wt: 272.25 g/mol
InChI Key: QREQIGHVHJPJEM-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)-5-methoxybenzoic acid, 95% (2-MPCA) is an organic compound with a wide range of applications in scientific research. It is an aromatic carboxylic acid that is used in the synthesis of a variety of compounds, including pharmaceuticals, chemicals, and dyes. It is also used in the development of new drugs and in the synthesis of biologically active compounds. 2-MPCA has been used in research for many years and has been studied extensively.

Mechanism of Action

2-(3-Carboxyphenyl)-5-methoxybenzoic acid, 95% is an aromatic carboxylic acid that acts as an acid catalyst in a variety of reactions. It is also used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, chemicals, and dyes. It acts as an acid catalyst in the synthesis of biologically active compounds, and it can also act as a proton donor in redox reactions.
Biochemical and Physiological Effects
2-(3-Carboxyphenyl)-5-methoxybenzoic acid, 95% is an organic compound with a wide range of applications in scientific research. It has been used in research for many years and has been studied extensively. Studies have shown that it can have both positive and negative effects on the biochemical and physiological processes of cells. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been found to have antioxidant and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(3-Carboxyphenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It is generally easy to synthesize and is widely available. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, it has some limitations. It is a relatively weak acid, so it can be difficult to use in some reactions. Additionally, it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for research involving 2-(3-Carboxyphenyl)-5-methoxybenzoic acid, 95%. It could be used to develop new drugs and to synthesize biologically active compounds. It could also be used in the development of new materials and in the synthesis of dyes and pigments. Additionally, further research could be done to understand the biochemical and physiological effects of 2-(3-Carboxyphenyl)-5-methoxybenzoic acid, 95%. Finally, further research could be conducted to explore the potential applications of 2-(3-Carboxyphenyl)-5-methoxybenzoic acid, 95% in other areas, such as agriculture, food science, and environmental science.

Synthesis Methods

2-(3-Carboxyphenyl)-5-methoxybenzoic acid, 95% is synthesized by the reaction of 3-chloro-2-hydroxybenzoic acid and 5-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide. The reaction produces a white crystalline product with a melting point of 93°C. The product is then purified by recrystallization and can be used in a variety of applications.

Scientific Research Applications

2-(3-Carboxyphenyl)-5-methoxybenzoic acid, 95% is widely used in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, chemicals, and dyes. It is also used in the development of new drugs and in the synthesis of biologically active compounds. It has been used in research for many years and has been studied extensively.

properties

IUPAC Name

2-(3-carboxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-11-5-6-12(13(8-11)15(18)19)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREQIGHVHJPJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689900
Record name 4-Methoxy[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860589-09-9
Record name 4-Methoxy[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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